The synthesis of quizartinib dihydrochloride involves multiple steps, starting from simpler organic compounds. One notable method includes the preparation of key intermediates through reactions involving 2-amino-1,3-benzothiazol-6-ol and 2-bromo-4'-nitroacetophenone. The process typically employs solvents such as ethanol and dimethylformamide under controlled temperature conditions to facilitate the formation of desired products .
Quizartinib dihydrochloride has a complex molecular structure characterized by its specific arrangement of atoms. The chemical formula for quizartinib is , with a molecular weight of approximately 560.67 g/mol .
Quizartinib dihydrochloride undergoes several chemical reactions that are crucial for its activity as a FLT3 inhibitor. Key reactions include:
Quizartinib exerts its therapeutic effects by specifically binding to the ATP-binding site of the FLT3 receptor tyrosine kinase. This binding prevents autophosphorylation and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.
Quizartinib dihydrochloride exhibits distinct physical and chemical properties that are relevant for its formulation and therapeutic use.
Quizartinib dihydrochloride is primarily used in clinical settings for treating acute myeloid leukemia, particularly in patients with specific genetic mutations affecting FLT3. Its application extends beyond just monotherapy; it is often used in combination with other chemotherapeutic agents such as cytarabine and anthracyclines to enhance treatment efficacy.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2